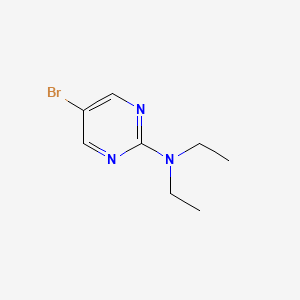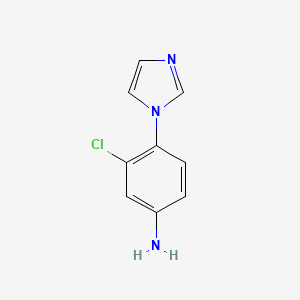
3-chloro-4-(1H-imidazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(1H-imidazol-1-yl)aniline, also known as 3CI, is a heterocyclic aromatic amine (HAA) that is widely used in scientific research due to its unique properties. It is a colorless solid that has been synthesized in various ways, and its synthesis is relatively easy compared to other HAAs. 3CI has a broad range of applications in research, from its use in catalytic reactions to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Structure and Crystal Packing Analysis
- The compound 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)aniline, which is structurally related to 3-chloro-4-(1H-imidazol-1-yl)aniline, was studied for its chemical structure and crystal packing. This research highlighted the weak intermolecular interactions that help consolidate the crystal packing of such compounds (Kim et al., 2010).
Sensing Applications in Metal Ion Detection
- Tetrasubstituted imidazole compounds, including those similar to this compound, have been developed for detecting metal ions. These compounds demonstrate a selective and sensitive response to specific ions, such as Fe3+, in UV spectrophotometry and fluorescence spectrometry (Yanpeng et al., 2019).
Reactions with N-nucleophiles
- Research on reactions involving 2-chloro-4,5-dihydroimidazole with N-nucleophiles, which is similar in structure to this compound, explored the synthesis of compounds that bear structural resemblances to potent agonists of imidazoline receptors (Sa̧czewski et al., 2001).
Fluorescent Chemosensor for Metal Ions
- Research on anthracene- and pyrene-bearing imidazoles, closely related to this compound, has shown their application as fluorescent chemosensors. These compounds are highly selective and sensitive towards specific metal ions and can be used in living cells (Shree et al., 2019).
Synthesis of Compounds for Anticancer Applications
- Benzimidazole–thiazole derivatives, synthesized using compounds similar to this compound, have been studied for their potential as anticancer agents. These compounds have shown promising activity against various cancer cell lines (Nofal et al., 2014).
Ortho-Chlorination of Aryls
- The use of chlorinating agents for the ortho-selective chlorination of aniline derivatives, structurally related to this compound, has been explored. This approach is significant in the synthesis of various electronically differentiated anilides and sulfonamides under aqueous conditions (Vinayak et al., 2018).
Spectroscopic and Computational Analysis
- Tetrasubstituted imidazoles have been synthesized and analyzed using X-ray crystallography, spectroscopic techniques, and computational methods. This research provides insights into the chemical structures, spectroscopic properties, and non-linear optical properties of such compounds, which are relevant to the study of this compound (Ahmad et al., 2018).
Mecanismo De Acción
Target of Action
3-chloro-4-(1H-imidazol-1-yl)aniline is a compound with a wide range of potential targets. Compounds containing the imidazole moiety are known to interact with various targets, including the respiratory system , and have been implicated in a variety of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a broad range of downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including apoptosis .
Action Environment
It’s worth noting that the reaction conditions, including the presence of arylhalides and heterocycles, can influence the synthesis of imidazole derivatives .
Análisis Bioquímico
Biochemical Properties
3-chloro-4-(1H-imidazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, which in turn affects cellular function. Additionally, the compound may interact with DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGGODEZYBJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424415 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869942-76-7 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

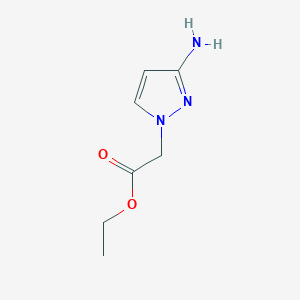
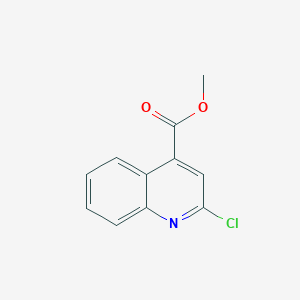
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
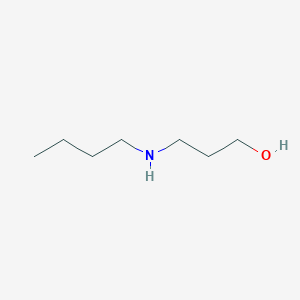
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)


